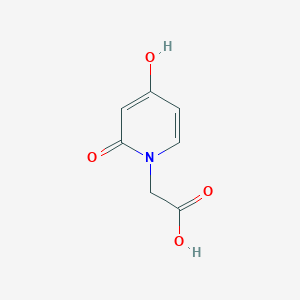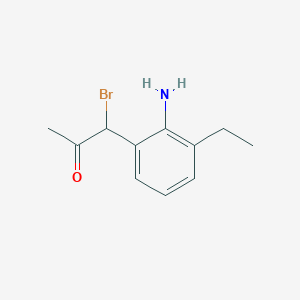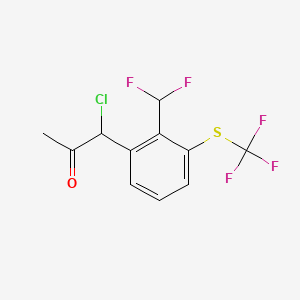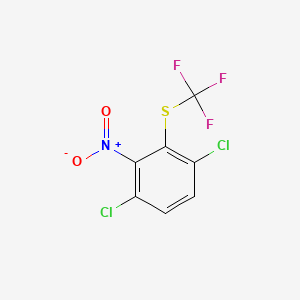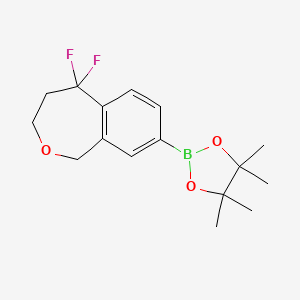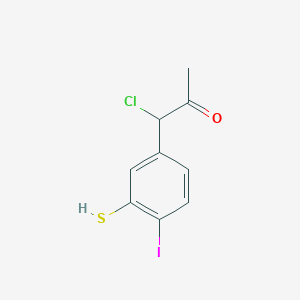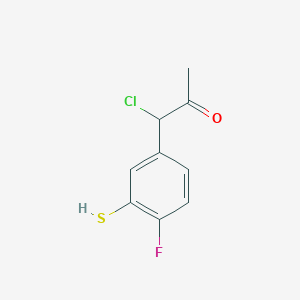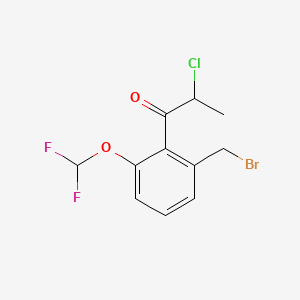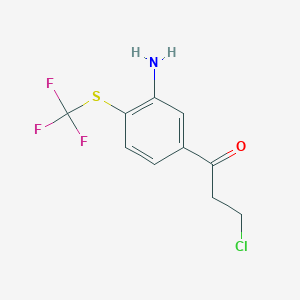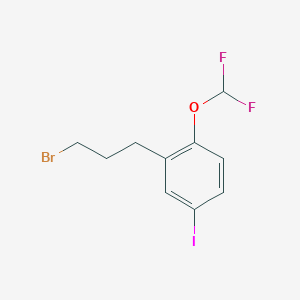
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene is an organic compound with a complex structure that includes bromine, fluorine, iodine, and methoxy groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene typically involves multiple steps, starting from simpler precursors. One common method involves the halogen exchange reaction, where a precursor compound undergoes substitution reactions to introduce the bromine, fluorine, and iodine atoms. The reaction conditions often include the use of metal halides, phase transfer catalysts, and specific solvents to facilitate the exchange reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene exerts its effects involves interactions with specific molecular targets. The bromine, fluorine, and iodine atoms can participate in various types of chemical bonding and interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions .
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene can be compared with similar compounds such as:
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene
- 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
These compounds share similar structural features but differ in the specific substituents attached to the benzene ring. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and iodine atoms, which confer distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C10H10BrF2IO |
|---|---|
Poids moléculaire |
390.99 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-1-(difluoromethoxy)-4-iodobenzene |
InChI |
InChI=1S/C10H10BrF2IO/c11-5-1-2-7-6-8(14)3-4-9(7)15-10(12)13/h3-4,6,10H,1-2,5H2 |
Clé InChI |
SUJIPVLTKHIRJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)CCCBr)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



